(S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride

Catalog No.
S541645
CAS No.
151342-35-7
M.F
C28H28N4O2
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydrop...

CAS Number

151342-35-7

Product Name

(S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride

IUPAC Name

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)/t17-/m0/s1

InChI Key

FXGHOAZJQNLNFD-KRWDZBQOSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C

Solubility

Soluble in DMSO

Synonyms

(S)-3-(8-(dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride, Ro 32-0432, Ro-32-0432

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C

Description

The exact mass of the compound (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride is 452.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information on the specific scientific research applications of (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride (hereafter referred to as the compound) is currently limited. There is a record of the compound in the ChemSpider database [], but no scientific literature directly referencing its application in research is available.

  • Kinase Inhibition: The presence of the indole and pyrrole rings suggests the compound might have properties for inhibiting kinases, which are enzymes involved in various cellular processes [].
  • G Protein-Coupled Receptor (GPCR) Ligand: The overall structure of the compound has some resemblance to known GPCR ligands []. These are molecules that bind to GPCRs, which are important for signal transduction in cells. Further investigation would be needed to determine if the compound has any affinity for specific GPCRs.
  • Neuroscience Research: The indole moieties present in the compound are found in many neurotransmitters, suggesting a potential role in neuroscience research. However, more research is required to understand its specific effects on the nervous system.

The compound (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride is a complex organic molecule characterized by its intricate structure and potential pharmacological properties. This compound features multiple functional groups, including a pyrrole dione and indole moieties, which are known for their biological significance. The presence of a dimethylaminomethyl group suggests potential interactions with biological targets, enhancing its utility in medicinal chemistry.

Involving this compound can be categorized into several types based on its functional groups. The primary reactions include:

  • Nucleophilic substitutions: The dimethylaminomethyl group can act as a nucleophile in reactions with electrophiles.
  • Electrophilic aromatic substitutions: The indole rings may undergo electrophilic substitutions, leading to various derivatives.
  • Redox reactions: The pyrrole dione structure can participate in oxidation-reduction processes, potentially influencing its biological activity.

These reactions are crucial for understanding the compound's reactivity and its potential transformations in biological systems.

The biological activity of (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride is likely influenced by its structural components. Compounds with similar structures have shown various pharmacological effects, including:

  • Anticancer properties: Many indole derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial activity: The presence of nitrogen-rich heterocycles often correlates with antibacterial and antifungal properties.
  • Neuroprotective effects: Dimethylamino groups are commonly associated with enhanced blood-brain barrier penetration and neuroactivity.

The specific mechanisms of action would require further investigation through bioassays to quantify its efficacy and safety.

The synthesis of this compound may involve several steps, typically beginning with the formation of the pyrrole dione core followed by the introduction of the indole and dimethylaminomethyl substituents. Common methods include:

  • Condensation reactions: To form the pyrrole dione from simpler precursors.
  • Alkylation: Introducing the dimethylaminomethyl group through alkylation reactions.
  • Cyclization: Creating the tetrahydropyrido structure via cyclization of appropriate precursors.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound holds potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting cancer or neurodegenerative diseases.
  • Biochemical research: As a tool for studying enzyme interactions or cellular pathways due to its complex structure.
  • Material science: Potential use in developing novel materials based on its unique chemical properties.

Interaction studies are essential for determining how this compound interacts with biological targets. Techniques such as:

  • Molecular docking studies: To predict binding affinities with specific receptors or enzymes.
  • In vitro assays: To assess the biological activity against various cell lines or microbial strains.
  • ADME profiling: Evaluating absorption, distribution, metabolism, and excretion properties to predict pharmacokinetics.

These studies will help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride, including:

Compound NameStructural FeaturesBiological Activity
Indole-3-carbinolIndole moietyAnticancer
5-FluoroindoleFluorinated indoleAntimicrobial
TetrahydrocarbazoleCarbazole structureNeuroprotective

These compounds highlight the diversity within indole derivatives while emphasizing the unique combination of functional groups present in the target compound. Its distinct arrangement may confer unique biological activities not seen in simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

452.22122615 g/mol

Monoisotopic Mass

452.22122615 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ro-32-0432

Dates

Modify: 2024-04-14
1: Singh TG, Rehni AK, Arora S. Ro 32-0432 attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. Naunyn Schmiedebergs Arch Pharmacol. 2013 Mar;386(3):197-204. doi: 10.1007/s00210-012-0825-0. PubMed PMID: 23274455.
2: Chergui K, Lacey MG. Modulation by dopamine D1-like receptors of synaptic transmission and NMDA receptors in rat nucleus accumbens is attenuated by the protein kinase C inhibitor Ro 32-0432. Neuropharmacology. 1999 Feb;38(2):223-31. PubMed PMID: 10218863.
3: Birchall AM, Bishop J, Bradshaw D, Cline A, Coffey J, Elliott LH, Gibson VM, Greenham A, Hallam TJ, Harris W, et al. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. J Pharmacol Exp Ther. 1994 Feb;268(2):922-9. PubMed PMID: 8114006.

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